molecular formula C16H20FN3O3S B241023 Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate

Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate

Cat. No. B241023
M. Wt: 353.4 g/mol
InChI Key: SPNLKVQVOMBJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative that contains an oxadiazole ring and a thioether group. It has been shown to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the activity of a range of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate has a range of interesting biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for research on tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate. One area of interest is in the development of new cancer therapies. Further research is needed to fully understand the compound's mechanism of action and to optimize its use in cancer treatment. Another potential direction is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could be conducted on the compound's potential as an anti-oxidant, which could have implications for the treatment of a range of diseases associated with oxidative stress.

Synthesis Methods

The synthesis of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate can be achieved through a multi-step process. The first step involves the synthesis of 4-fluorobenzyl thiol, which can be achieved through the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide. The resulting thiol is then reacted with 2-bromoethyl tert-butyl carbamate to produce the desired compound.

Scientific Research Applications

Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate has been used in a range of scientific research applications. One of the most promising areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.

properties

Product Name

Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

SPNLKVQVOMBJHN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F

Origin of Product

United States

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